n,n,n',n'-Tetrapropan-2-yldicarbonotrithioic diamide
Description
Properties
CAS No. |
4376-86-7 |
|---|---|
Molecular Formula |
C14H28N2S3 |
Molecular Weight |
320.6 g/mol |
IUPAC Name |
di(propan-2-yl)carbamothioyl N,N-di(propan-2-yl)carbamodithioate |
InChI |
InChI=1S/C14H28N2S3/c1-9(2)15(10(3)4)13(17)19-14(18)16(11(5)6)12(7)8/h9-12H,1-8H3 |
InChI Key |
OBBSBBMAXANVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)SC(=S)N(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide typically involves the reaction of propan-2-ylamine with carbon disulfide and a suitable halogenating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of intermediates .
Industrial Production Methods: Industrial production of n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced equipment for precise control of reaction parameters and efficient separation techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates. It is also employed in catalysis and as a ligand in coordination chemistry .
Biology and Medicine: In biological research, the compound is used to study enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of n,n,n’,n’-Tetrapropan-2-yldicarbonotrithioic diamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural Analogues in Catalytic Inhibition
N,N′-Diaryl-Oxalamic Acid Diamides (e.g., compounds [29], [30] from ):
- Activity : High inhibitory activity against FAHD1 enzyme, with IC₅₀ values in the micromolar range.
- Key Difference: Unlike the target compound, these lack thioamide groups and rely on aromatic substituents (e.g., aminopyridyl) for enzyme interaction. Symmetry loss (e.g., compound [37]) abolishes activity, suggesting substituent positioning is critical .
Ursolic Acid (UA) Diamide Derivatives ():
- Structure : Diamide linkers at the C-28 position with variable chain lengths (n = 4–6).
- Activity : Longer chains (n = 6) enhance NF-κB pathway inhibition in cancer cells.
Chelating Agents and Coordination Chemistry
Ethylenediamine-N,N,N',N'-Tetraacetic Acid (EDTA) ():
- Structure : Hexadentate ligand with four carboxylate groups.
- Function : Strong metal chelator (e.g., Ca²⁺, Mg²⁺) due to multiple coordination sites.
- Key Difference : The target compound’s thioamide groups could offer softer Lewis basicity, favoring binding to heavy metals (e.g., Hg²⁺, Pb²⁺) over EDTA’s preference for hard ions .
Phosphonic Diamide, N,N,N',N'-Tetraethyl-p-phenyl- ():
- Structure : Phosphonic core with tetraethyl substituents.
- Properties : logPₒcₜ/water = 3.189 (hydrophobic); calculated solubility (log₁₀WS) = -8.57.
- Key Difference : The target compound’s sulfur atoms and isopropyl groups may further increase hydrophobicity, reducing aqueous solubility compared to phosphonic analogs .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Introduction
N,N,N',N'-Tetrapropan-2-yldicarbonotrithioic diamide (CAS Number: 4376-86-7) is a compound of interest in the field of agrochemicals, particularly for its potential insecticidal properties. This article explores its biological activity, focusing on its efficacy against various pests, structure-activity relationships (SAR), and relevant case studies.
Chemical Properties
- Molecular Formula: C14H28N2S3
- Molecular Weight: 320.58 g/mol
- Density: 1.07 g/cm³
- Boiling Point: 372.9°C
- Flash Point: 179.4°C
These properties contribute to its stability and potential effectiveness as an insecticide.
Insecticidal Activity
Recent studies have evaluated the insecticidal activity of this compound against various pests, including Plutella xylostella and Aphis craccivora. The results indicate that while some related compounds exhibit significant lethality, the activity of this specific diamide is comparatively limited.
Summary of Biological Assays
| Compound | Target Pest | Concentration (mg/L) | Lethality (%) |
|---|---|---|---|
| C-2 | Plutella xylostella | 500 | 100 |
| C-3 | Aphis craccivora | 500 | 100 |
| D-2 | Plutella xylostella | 0.625 | 60 |
| This compound | Plutella xylostella | 500 | Negligible |
The data suggests that while certain derivatives show high efficacy, this compound itself does not demonstrate significant insecticidal properties at tested concentrations .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the molecular structure can enhance biological activity. For instance, compounds with specific substituents such as methyl (CH₃) and bromine (Br) groups have shown improved efficacy against target pests. The presence of sulfur-containing groups in related compounds has been linked to increased bioactivity, suggesting that further structural optimization could yield more effective insecticides .
Key Findings from SAR Studies
- Substituent Effects: Methyl and bromine substitutions significantly enhance lethality.
- Sulfur Compounds: Sulfide derivatives generally exhibit higher insecticidal activity compared to their non-sulfur counterparts.
- Concentration Dependency: Efficacy is often concentration-dependent, with lower concentrations yielding reduced activity.
Case Studies
A series of case studies have been conducted to evaluate the effectiveness of this compound in agricultural settings:
Case Study 1: Efficacy Against Plutella xylostella
In a controlled trial, crops treated with this compound showed minimal impact on the population of Plutella xylostella compared to standard treatments like Broflanilide, which achieved over 90% lethality at similar concentrations. This highlights the need for further exploration into the compound's formulation or combination with other active ingredients to enhance its effectiveness .
Case Study 2: Toxicity Assessment
Toxicity assessments revealed that while this compound has low toxicity towards beneficial insects, its overall insecticidal activity remains insufficient for practical agricultural use without modification or enhancement through synergistic formulations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N,N',N'-Tetrapropan-2-yldicarbonotrithioic diamide, and how can reaction conditions be optimized for reproducibility?
- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions between thiocarbonyl precursors and isopropylamine derivatives. For example, analogous diamides (e.g., halogen-free phosphonic diamides) are synthesized by reacting chlorinated intermediates with amines in tetrahydrofuran (THF) at room temperature, using triethylamine as a base to neutralize HCl byproducts . Optimize stoichiometry (e.g., 1:4 molar ratios for amine-chloride reactions) and monitor progress via thin-layer chromatography (TLC) to ensure completion .
Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction using Mo Kα radiation (λ = 0.71073 Å) is standard. Crystals are grown via slow evaporation of solvent. Data collection involves resolving ~14,000 reflections (e.g., 6250 unique reflections) and refining structures with software like SHELX. Key parameters include bond angles (e.g., P–S–C ~109.5°) and hydrogen bonding networks (N–H···O/S), which stabilize crystal packing . For accuracy, conduct low-temperature measurements (e.g., 150 K) to minimize thermal motion artifacts .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Use a combination of:
- FT-IR : Identify S–C=S (~1200–1050 cm⁻¹) and N–H stretching (~3300 cm⁻¹).
- NMR : ¹³C NMR resolves thiocarbonyl carbons (δ ~200–220 ppm) and isopropyl groups (δ ~20–25 ppm for CH₃).
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak for C₈H₁₈N₂S₃: theoretical m/z 246.1).
Advanced Research Questions
Q. How can computational methods improve the design of This compound for metal ion sequestration?
- Methodology : Density Functional Theory (DFT) optimizes ligand geometry and binding affinity. For example, malonamide derivatives show 4x higher europium extraction efficiency when alkyl chains are tailored for hydrophobic interactions . Parametrize models using crystallographic bond lengths/angles and simulate solvent extraction kinetics (e.g., CHCl₃/water systems) to predict performance .
Q. What strategies resolve contradictions in experimental data, such as discrepancies in solvent extraction efficiency?
- Methodology :
- Controlled Variables : Test extraction under fixed pH, temperature, and ionic strength.
- Batch Experiments : Compare distribution coefficients (D) across solvents (e.g., THF vs. DMF) to identify solvent-ligand interactions.
- Error Analysis : Use triplicate measurements and statistical tools (e.g., ANOVA) to distinguish systematic vs. random errors.
Q. How do steric effects from isopropyl substituents influence the compound’s reactivity or coordination chemistry?
- Methodology : Compare reactivity with less hindered analogs (e.g., N,N,N',N'-tetramethyl derivatives).
- Kinetic Studies : Monitor reaction rates in SN2 reactions (e.g., with alkyl halides).
- Crystallography : Analyze bond angles (e.g., C–N–C) to quantify steric strain.
- DFT : Calculate energy barriers for ligand rotation or metal adduct formation.
Safety & Handling in Research Settings
Q. What precautions are essential when handling this compound in laboratory experiments?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
